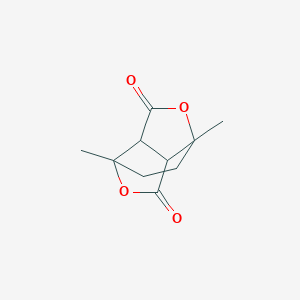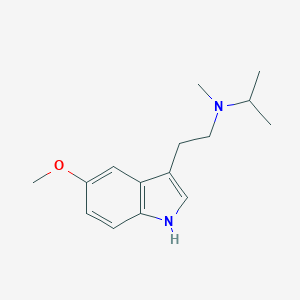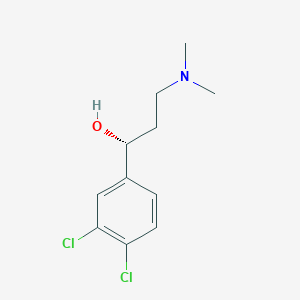
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, also known as (R)-desmethylclozapine or (R)-DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of clozapine, which is an atypical antipsychotic drug used for the treatment of schizophrenia. (R)-DMC has been found to possess a unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of (R)-DMC is not fully understood. However, it has been proposed that the compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are similar to those of clozapine, but with a lower affinity for the D2 receptor. (R)-DMC has also been found to modulate the activity of other neurotransmitter receptors, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor.
生化和生理效应
(R)-DMC has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the release of glutamate, which may contribute to its antipsychotic effects. In addition, (R)-DMC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of (R)-DMC for laboratory experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the pharmacology of these receptors and for developing new drugs that target them. However, one limitation of (R)-DMC is its relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for the study of (R)-DMC. One area of interest is the development of new drugs based on the pharmacological profile of (R)-DMC. Another direction is the investigation of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (R)-DMC and its potential interactions with other drugs.
合成方法
The synthesis of (R)-DMC involves the reduction of clozapine using a chiral reducing agent. The reduction reaction is carried out under mild conditions, and the resulting compound is obtained in high yield and enantiomeric purity. The synthetic method for (R)-DMC has been extensively studied, and various modifications have been made to improve the efficiency and selectivity of the reaction.
科学研究应用
(R)-DMC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, anxiety, and neuropathic pain.
属性
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPILVGQYKXRO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447338 |
Source


|
| Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
CAS RN |
147641-96-1 |
Source


|
| Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)


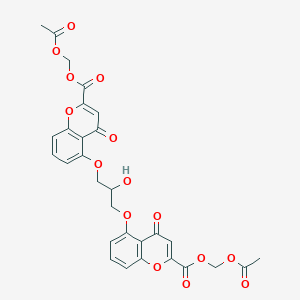

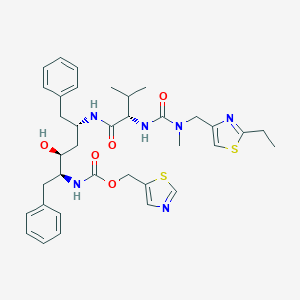

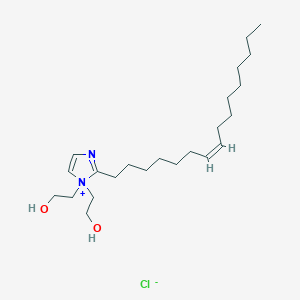
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
